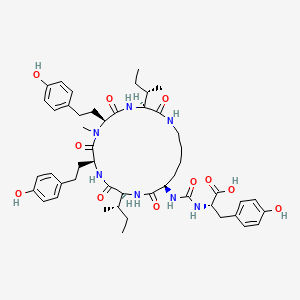

anabaenopeptin G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

anabaenopeptin G is a natural product found in Planktothrix agardhii with data available.

科学的研究の応用

Biosynthetic Pathways and Production

Anabaenopeptins, including anabaenopeptin G, are cyclic peptides with diverse structures and are produced by cyanobacteria. Research reveals that these compounds are synthesized through unique biosynthetic pathways. For instance, the cyanobacterium Nostoc sp. CENA543 produces variants of anabaenopeptins using a pathway that involves skipping modules in nonribosomal peptide synthetases, indicating a potential method to enhance chemical diversity in related peptides (Shishido et al., 2017). Anabaena sp. strain 90 has been shown to use two alternative starter modules in its non-ribosomal peptide synthetase complex, influencing the specific biosynthesis of different anabaenopeptin variants (Rouhiainen et al., 2010).

Structural Diversity and Activity

Anabaenopeptins exhibit structural diversity and bioactivity, with many variants identified from cyanobacterial sources. A study focusing on Baltic Sea cyanobacterial bloom material isolated new anabaenopeptins and evaluated their activity against various enzymes, showing their inhibitory potential against specific proteases and phosphatases (Spoof et al., 2015). Similarly, Anabaena sp. has been found to produce anabaenopeptins with unique structural features, such as N-methyl glycine, which impacts their conformation and bioactivity (Grach-Pogrebinsky & Carmeli, 2008).

Ecological and Biotechnological Roles

Anabaenopeptins are implicated in various ecological and biotechnological applications. For example, studies have investigated the role of these compounds in the natural function of cyanobacteria, such as their role in inhibiting specific enzymes which could be related to the adaptiveness against certain organisms (Monteiro et al., 2021). The genetic variation in the anabaenopeptin synthesis operon also suggests an evolution of substrate promiscuity, which could have implications for the development of novel bioactive compounds (Christiansen et al., 2011).

Extraction and Quantification Methods

Optimization of extraction methods for anabaenopeptins from cyanobacteria has been a focus of research, which is crucial for their detailed study and potential applications. A study by Morrison, Parkin, and Codd (2006) optimized methods for the quantitative extraction of anabaenopeptins, finding that aqueous methanol extraction yielded higher anabaenopeptin concentrations compared to water alone (Morrison et al., 2006).

特性

製品名 |

anabaenopeptin G |

|---|---|

分子式 |

C49H67N7O11 |

分子量 |

930.1 g/mol |

IUPAC名 |

(2S)-2-[[(3S,6S,9S,12S,15R)-3,12-bis[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C49H67N7O11/c1-6-29(3)41-45(62)50-27-9-8-10-37(52-49(67)53-39(48(65)66)28-33-15-23-36(59)24-16-33)43(60)54-42(30(4)7-2)46(63)51-38(25-17-31-11-19-34(57)20-12-31)47(64)56(5)40(44(61)55-41)26-18-32-13-21-35(58)22-14-32/h11-16,19-24,29-30,37-42,57-59H,6-10,17-18,25-28H2,1-5H3,(H,50,62)(H,51,63)(H,54,60)(H,55,61)(H,65,66)(H2,52,53,67)/t29-,30-,37+,38-,39-,40-,41-,42-/m0/s1 |

InChIキー |

HXYYQLNMRLHXGK-KORPHNGVSA-N |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)[C@@H](C)CC)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(C)CC)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |

同義語 |

anabaenopeptin G |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1259676.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259678.png)

![(10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259679.png)